(S)-4,5-Bis(Boc-amino)-pentanoic acid
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Overview
Description
(S)-4,5-Bis(Boc-amino)-pentanoic acid is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of amino groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Bis(Boc-amino)-pentanoic acid typically involves the protection of the amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The general reaction scheme is as follows:
Starting Material: The synthesis begins with (S)-4,5-diaminopentanoic acid.
Protection Step: The amino groups are protected by reacting with Boc2O in the presence of a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3).
Purification: The product is purified by recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Bis(Boc-amino)-pentanoic acid undergoes several types of reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The protected amino groups can participate in peptide coupling reactions using reagents such as HBTU or HATU.
Substitution Reactions: The amino groups can be substituted with other functional groups after deprotection.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used for peptide coupling.
Substitution: Various nucleophiles can be used for substitution reactions after deprotection.
Major Products Formed
Deprotection: The major product is (S)-4,5-diaminopentanoic acid.
Coupling: Peptides or peptide derivatives are formed.
Substitution: Functionalized derivatives of (S)-4,5-diaminopentanoic acid.
Scientific Research Applications
(S)-4,5-Bis(Boc-amino)-pentanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.
Material Science: The compound is used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4,5-Bis(Boc-amino)-pentanoic acid primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups from undesired reactions during synthetic procedures. Upon deprotection, the free amino groups can participate in various chemical reactions, such as peptide coupling or substitution.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Boc-amino)-5-methylhexanoic acid: Similar in structure but with a different carbon chain length.
(S)-2-(Boc-amino)-3-phenylpropanoic acid: Contains a phenyl group instead of an aliphatic chain.
(S)-4-(Boc-amino)-butanoic acid: Similar but with one less carbon in the chain.
Uniqueness
(S)-4,5-Bis(Boc-amino)-pentanoic acid is unique due to the presence of two Boc-protected amino groups, which allows for selective deprotection and functionalization. This makes it particularly useful in complex synthetic procedures where selective protection is crucial.
Properties
IUPAC Name |
(4S)-4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVNDZHUBXGHG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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